7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a variety of functional groups, including a piperazine ring, a methoxyphenyl group, and a dioxoloquinazolinone core
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline , have been found to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .
Mode of Action
Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
It is known that similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Pharmacokinetics
It is known that piperazine, a common structural motif found in the compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to exhibit anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as chromatography or recrystallization are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones or other reducible groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or methoxyphenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate: Shares the piperazine and methoxyphenyl groups but differs in the core structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Similar in having a piperazine ring but with a different core and functional groups.
N-substituted- (p-methoxyphenyl)pyridazin-3(2H)-one: Contains the methoxyphenyl group but has a pyridazinone core.
Uniqueness
The uniqueness of 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of functional groups and the dioxoloquinazolinone core, which confer specific biological activities and chemical reactivity not found in similar compounds .
Properties
CAS No. |
688055-40-5 |
---|---|
Molecular Formula |
C23H24N4O5S |
Molecular Weight |
468.53 |
IUPAC Name |
7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |
InChI Key |
DILVMPWNNDYBRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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